molecular formula C19H21NOS B1249884 (s)-(+)-N,N-dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine CAS No. 132335-46-7

(s)-(+)-N,N-dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine

Cat. No. B1249884
M. Wt: 311.4 g/mol
InChI Key: JFTURWWGPMTABQ-UHFFFAOYSA-N
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Description

The compound "(s)-(+)-N,N-dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine" is a molecule of interest in the field of organic chemistry, particularly in the synthesis and study of novel compounds with potential pharmacological activities. Its synthesis and properties have been explored to understand its chemical behavior and potential applications in various domains, excluding its drug use and dosage or side effects.

Synthesis Analysis

The synthesis of "(s)-(+)-N,N-dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine" involves several key steps, including the reaction of (S)-N-methyl-3-(1-naphthaleneyloxy)-3-(2-thienyl) propanamine with a series of acyl chlorides to produce novel acyl derivatives. This process is characterized by reactions that maintain the chiral purity of the compound and involve factors such as temperature, base, catalyst, and solvent volume (Jing, 2010); (Suthrapu et al., 2009).

Molecular Structure Analysis

The molecular structure of "(s)-(+)-N,N-dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine" and its derivatives has been elucidated using techniques like 1H NMR, IR, and MS. These analyses confirm the structure of the synthesized compounds and provide insights into their molecular configurations and the effect of various substituents on the compound's properties (Li, 2011).

Chemical Reactions and Properties

The compound exhibits reactivity typical of aromatic amides and propanamines, engaging in reactions that modify its functional groups or molecular backbone. These reactions include N-acylation and N-alkylation, expanding the range of its chemical properties and potential applications. The interaction of functional groups within its structure influences its chemical behavior and reactivity patterns (Egli, Dunitz, & Wallis, 1986).

Physical Properties Analysis

The physical properties of "(s)-(+)-N,N-dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine" derivatives, such as solubility, melting points, and glass transition temperatures, are influenced by the nature of the substituents and the overall molecular structure. These properties are critical for determining the compound's suitability for specific applications, including material science and pharmacological research (Yang & Chen, 1993).

Chemical Properties Analysis

The chemical properties, including reactivity with various chemical agents, stability under different conditions, and interactions with biological molecules, are central to understanding the compound's potential applications. Studies have highlighted its role as a precursor in the synthesis of more complex molecules, underscoring its utility in organic synthesis and medicinal chemistry research (Chen, Liu, & Yang, 1989).

Scientific Research Applications

Synthesis and Chemical Properties

  • Design and Synthesis of Derivatives : Novel N-methyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine acyl derivatives were designed and synthesized, involving the reaction with a series of acyl chlorides, characterized by 1H NMR, IR, and MS techniques. These derivatives have potential applications in the development of new compounds with varied properties (Z. Jing, 2010).
  • Investigation on Synthesis Parameters : A systematic study was conducted on key parameters like temperature, base, catalyst, and solvent volume in the synthesis of this compound, focusing on maintaining chiral purity (Sashikanth Suthrapu et al., 2009).

Pharmaceutical Research

  • Biochemical Pharmacology : LY227942, a compound related to (S)-(+)-N,N-dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine, has been studied for its potential as an antidepressant drug. It's a competitive inhibitor of monoamine uptake in rat brain synaptosomal preparations, influencing serotonin and norepinephrine uptake (D. Wong et al., 1988).
  • Biotransformations for Drug Production : Candida tropicalis was used for the enantioselective reduction of a related compound to produce a key intermediate in the synthesis of the chiral drug (S)-Duloxetine, demonstrating high yield and enantioselectivity (P. Soni, U. Banerjee, 2005).

Material Science and Analytical Applications

  • Fluorescent Dyes Synthesis : New fluorescent dyes with an alkoxysilane moiety were synthesized, involving the condensation of 3-(triethoxysilyl)-1-propanamine with specific anhydrides. These dyes were characterized for their fluorescence properties, indicating potential applications in materials science (M. Danko et al., 2012).
  • Chromatographic Analysis : A high-performance liquid chromatographic method was developed for analyzing intermediates in the synthesis of S-duloxetine, including related compounds, demonstrating utility in pharmaceutical analysis (P. Soni, T. Mariappan, U. Banerjee, 2005).

properties

IUPAC Name

N,N-dimethyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NOS/c1-20(2)13-12-18(19-11-6-14-22-19)21-17-10-5-8-15-7-3-4-9-16(15)17/h3-11,14,18H,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFTURWWGPMTABQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10468814
Record name N,N-Dimethyl-3-[(naphthalen-1-yl)oxy]-3-(thiophen-2-yl)propan-1-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(s)-(+)-N,N-dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine

CAS RN

132335-46-7
Record name N,N-Dimethyl-3-[(naphthalen-1-yl)oxy]-3-(thiophen-2-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10468814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Thiophenepropanamine, N,N-dimethyl-γ-(1-naphthalenyloxy)-, (γS)
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Synthesis routes and methods I

Procedure details

The preparation of the enantiomerically pure duloxetine intermediate (S)-AT-OL by its chiral resolution is exemplified in U.S. Pat. No. 5,362,886 (U.S. '886) and in WO 2004/031168, by the use of (S)-(+)-mandelic acid and (−)-2,3:4,6-Di-O-isopropylidene-2-keto-L-gulonic acid, respectively. The U.S. '886 patent describes the preparation of duloxetine by the chiral resolution of N,N-Dimethyl-3-(2-thienyl)-3-hydroxypropanamine (rac-AT-OL) with (S)-mandelic acid (Stage a), its reaction with fluoronaphtalene (Stage b) to give N,N-Dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine (DNT), demethylation with phenyl chloroformate (Stage c), basic hydrolysis in the presence of (Stage d), and acidification (Stage e) in accordance with the following Scheme 1.
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Synthesis routes and methods II

Procedure details

In this example, 2-acetylthiophene is used as the starting material for reacting with formaldehyde and dimethylamine to form a Mannich product namely 3-dimethylamino-1-(2-thienyl)propan-1-one. A hydride reduction is performed on this propanone to form corresponding 3-dimethylamino-1-(2-thienyl)propan-1-ol. The resulting propanol is then reacted with fluoronaphthalene to form N,N-dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propylamine. Subsequently, racemic Duloxetine® is obtained by demethylation of this propylamine. In this process, the yield of demethylation is very low, about 41%. In addition, Duloxetine® produced via this route is racemic. Resolution is therefore needed to obtain chiral Duloxetine which renders this process less competitive.
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Synthesis routes and methods III

Procedure details

Di-para-toluoyl-L-tartaric acid works as an efficient resolving agent for preparation of (S)-isomer of compound of formula 4, for example, (S)-(+)-N,N-dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine. The R-isomer enriched mother liquor containing (R)-(−)-N,N-dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine can be racemized to obtain (±)-N,N-dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine by treatment with a base, which can be further recycled and subjected to resolution process with DPTTA, thereby increasing the yield of desired enantiomer, (S)-(+)-N,N-dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine.
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Synthesis routes and methods IV

Procedure details

To 120 ml ethyl acetate is added 10 g (0.032 moles) of racemic N,N-Dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine, followed by 5.95 g (0.015 moles) of Di-para-toluoyl-L-tartaric acid at 25° C.-28° C. The resultant clear solution is stirred at room temperature for about 2-3 hrs so as to crystallise the acid addition salt of the desired enantiomer of N,N-dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)-propanamine. The product is filtered, washed with 100 ml ethyl acetate and dried at 60-70° C. Yield: 7.8 g, about 98% ee.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Ini, T Koltai, M Abramov - US Patent App. 11/376,574, 2006 - Google Patents
The invention provides (S)-N, N-Dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl) propanamine-Di-p-toluoyl-L-tartarate (DNT-L-pTTA), which can be used as an intermediate in the preparation of duloxetine hydrochloride, processes for the preparation of DNT-L-pTTA, a crystalline form of DNT-L-pTTA, and processes for the preparation of duloxetine hydrochloride form DNT-L-pTTA.
Number of citations: 2 patents.google.com

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